5-Phenoxy-anthra[1,9-cd]isoxazol-6-one is a complex organic compound belonging to the anthraquinone family, characterized by its unique isoxazole structure fused with an anthracene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antineoplastic agent targeting specific proteins involved in cancer cell proliferation.
The compound is classified under the category of heterocyclic compounds, specifically those containing both aromatic and non-aromatic components. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its phenoxy and isoxazole functionalities. The compound's chemical identity can be referenced with its CAS number, which is 126456-06-2 .
The synthesis of 5-Phenoxy-anthra[1,9-cd]isoxazol-6-one typically involves multi-step organic reactions. A common approach begins with the chlorination of anthraquinone derivatives, followed by nucleophilic substitution reactions to introduce the phenoxy group. Specific methods may include:
These steps collectively yield the desired compound with high purity and yield.
The molecular structure of 5-Phenoxy-anthra[1,9-cd]isoxazol-6-one features a fused ring system that includes:
The chemical formula can be expressed as , with a molecular weight of approximately 253.25 g/mol. The structural representation indicates a planar configuration that facilitates π-π stacking interactions, which are critical for its activity in biological systems .
5-Phenoxy-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions typical of aromatic compounds:
These reactions are essential for developing derivatives with enhanced pharmacological profiles .
The mechanism of action for 5-Phenoxy-anthra[1,9-cd]isoxazol-6-one primarily involves inhibition of protein lysine methyltransferase G9a, which plays a significant role in epigenetic regulation linked to cancer progression. The compound binds to G9a, disrupting its function and leading to decreased methylation of histone H3 at lysine 9 (H3K9). This demethylation results in altered gene expression patterns that promote apoptosis in cancer cells.
In vitro studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
5-Phenoxy-anthra[1,9-cd]isoxazol-6-one possesses several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior during synthesis, storage, and application in biological assays .
5-Phenoxy-anthra[1,9-cd]isoxazol-6-one has several significant applications in scientific research:
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6
CAS No.: